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A Comparative Guide to DHHC Enzyme
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the substrate specificities of various human

DHHC enzymes, also known as protein acyltransferases (PATs). Understanding which DHHC

enzyme palmitoylates a specific protein substrate is crucial for elucidating cellular signaling

pathways and developing targeted therapeutics. This document summarizes quantitative data

on enzyme-substrate pairings, details the experimental protocols used to determine these

specificities, and illustrates a key signaling pathway regulated by DHHC-mediated

palmitoylation.

I. Quantitative Comparison of DHHC Enzyme
Substrate Specificities
Protein S-palmitoylation, the reversible addition of a 16-carbon palmitic acid to cysteine

residues, is a critical post-translational modification that regulates protein trafficking,

localization, stability, and activity. This process is catalyzed by a family of 23 human DHHC

enzymes. These enzymes exhibit overlapping yet distinct substrate specificities, which are

determined by various factors including protein-protein interaction domains and subcellular

localization.[1]
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The following table summarizes the known substrate preferences for a selection of human

DHHC enzymes, with quantitative data on the fold-change in substrate palmitoylation upon

modulation of DHHC enzyme activity where available. The classification of substrates is based

on their cellular localization and structure.[2][3]
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DHHC Enzyme
Substrate
Class
Preference

Key
Substrates

Quantitative
Effect on
Palmitoylation

Experimental
System

DHHC2

Integral

Membrane

Proteins

SNAP25b, Gαi3 -
Yeast Expression

System[2]

DHHC3 (GODZ)

Soluble &

Integral

Membrane

Proteins

PSD-95,

SNAP25b,

GABARAP, Gαi3,

AEG-1

>1.5-fold

increase (AEG-1)

HEK293T

Cells[4]

DHHC5
Cell Surface &

Soluble Proteins

Phospholemman

(PLM), Flotillin-2,

δ-catenin, NCX1

Palmitoylation of

PLM and flotillin

2 significantly

reduced upon

DHHC5

silencing.

FT-293 Cells[5]

DHHC6 Soluble Proteins AEG-1
>1.5-fold

increase (AEG-1)

HEK293T

Cells[4]

DHHC7 Soluble Proteins

PSD-95,

SNAP25b, Gαs,

AEG-1

>1.5-fold

increase (AEG-1)

HEK293T Cells,

Yeast[2][4]

DHHC8 Soluble Proteins PSD-95 -
Yeast Expression

System[2]

DHHC9
Lipidated

Proteins
H-Ras

Specific for H-

Ras in some

assays.

In vitro

reconstitution[6]

DHHC13 Soluble Proteins AEG-1
>1.5-fold

increase (AEG-1)

HEK293T

Cells[4]

DHHC15 Soluble Proteins

PSD-95,

SNAP23, Gαi3,

AEG-1

>1.5-fold

increase (AEG-1)

Yeast, HEK293T

Cells[2][4]
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DHHC17 (HIP14) Soluble Proteins

Huntingtin (HTT),

SNAP25b, PSD-

95, GAD2, SYT1

-

Yeast,

Mammalian

Cells[2]

DHHC20

Integral

Membrane

Proteins

Gαi3, Sso1 -
Yeast Expression

System[2]

DHHC21

Integral

Membrane

Proteins

Gαi3, Sso1 -
Yeast Expression

System[2]

II. Experimental Protocols
The identification and validation of DHHC enzyme substrates rely on a variety of robust

experimental techniques. Below are detailed methodologies for key assays cited in the field.

A. Acyl-Resin Assisted Capture (Acyl-RAC) for
Identification of Palmitoylated Proteins
Acyl-RAC is a widely used method to enrich for palmitoylated proteins from cell or tissue

lysates.[7][8][9]

1. Lysis and Blocking of Free Thiols:

Lyse cells or tissues in a buffer containing a thiol-blocking agent such as N-ethylmaleimide

(NEM) or methyl methanethiosulfonate (MMTS) to covalently modify free cysteine residues.

A typical lysis buffer contains 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 5 mM EDTA, 1% Triton

X-100, and 10 mM NEM.

Incubate the lysate at 4°C for 1 hour with gentle rotation.

2. Protein Precipitation:

Precipitate the proteins to remove excess NEM. This is typically done using a

chloroform/methanol precipitation method.
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Add four volumes of ice-cold acetone to the lysate, vortex, and incubate at -20°C for 20

minutes.

Centrifuge at 15,000 x g for 10 minutes to pellet the proteins. Wash the pellet with ice-cold

acetone.

3. Thioester Cleavage and Capture:

Resuspend the protein pellet in a binding buffer.

Split the sample into two equal aliquots. To one aliquot, add hydroxylamine (HAM) to a final

concentration of 0.5 M to cleave the thioester linkage of palmitoylated cysteines. To the

other aliquot (negative control), add a salt solution like Tris-HCl or NaCl.

Incubate both samples with a thiol-reactive resin (e.g., thiopropyl sepharose) for 1-2 hours at

room temperature to capture the newly exposed cysteine thiols.

4. Elution and Analysis:

Wash the resin extensively to remove non-specifically bound proteins.

Elute the captured proteins from the resin using a reducing agent such as β-mercaptoethanol

or dithiothreitol (DTT) in SDS-PAGE sample buffer.

Analyze the eluted proteins by western blotting or mass spectrometry to identify the

palmitoylated proteins.

B. In Vitro Palmitoylation Assay with Purified
Components
This assay directly assesses the ability of a specific DHHC enzyme to palmitoylate a substrate

protein in a controlled environment.[6][10]

1. Expression and Purification of DHHC Enzymes and Substrates:

Express recombinant DHHC enzymes and substrate proteins in a suitable system (e.g.,

insect cells or E. coli).
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Purify the proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

2. In Vitro Reaction:

Set up the reaction mixture containing purified DHHC enzyme, purified substrate protein, and

a palmitoyl-CoA donor (e.g., [3H]-palmitoyl-CoA or a fluorescently tagged palmitoyl-CoA

analog).

A typical reaction buffer contains 50 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM DTT.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

3. Detection of Palmitoylation:

Stop the reaction by adding SDS-PAGE sample buffer.

Separate the reaction products by SDS-PAGE.

If using a radiolabeled palmitoyl-CoA, detect the palmitoylated substrate by

autoradiography or phosphorimaging.

If using a fluorescently tagged palmitoyl-CoA, detect the signal using a fluorescence

scanner.

C. Yeast Expression System for Substrate Specificity
Analysis
This system leverages the genetic tractability of yeast to study the activity of human DHHC

enzymes on model substrates.[2][3]

1. Yeast Strain and Plasmids:

Use a yeast strain deficient in endogenous palmitoyltransferases to minimize background

palmitoylation.

Clone the human DHHC enzyme of interest and the substrate protein into yeast expression

vectors.
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2. Yeast Transformation and Expression:

Co-transform the yeast with the plasmids encoding the DHHC enzyme and the substrate.

Grow the transformed yeast in selective media to induce protein expression.

3. Palmitoylation Analysis:

Harvest the yeast cells and prepare a cell lysate.

Assess the palmitoylation status of the substrate protein using the Acyl-Biotin Exchange

(ABE) assay, a variation of Acyl-RAC where biotin is attached to the newly exposed thiols,

followed by streptavidin pulldown and western blotting.

III. Visualization of a DHHC-Regulated Signaling
Pathway
The following diagram illustrates the signaling pathway involving DHHC5-mediated

palmitoylation of phospholemman (PLM) and its subsequent regulation of the Na+/K+ ATPase

pump in cardiomyocytes.[11]

DHHC5 Phospholemman (PLM)Palmitoylates

Na+/K+ ATPasePalmitoylated PLM Inhibits

Acyl-Protein
Thioesterase (APT)Depalmitoylation

Palmitoyl-CoA Acyl Donor

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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